molecular formula C19H16N4O2S B10988430 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B10988430
M. Wt: 364.4 g/mol
InChI Key: NTIXJDVKOFHUGH-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Synthesis of the Naphthyridine Core: The naphthyridine core can be synthesized via a condensation reaction between a suitable β-ketoester and an amine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the naphthyridine core. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Naphthyridine core : Associated with various pharmacological effects.
  • Carboxamide functional group : Enhances solubility and reactivity.

Antimicrobial Properties

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibits notable antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve:

  • Inhibition of bacterial DNA synthesis.
  • Interference with critical metabolic pathways essential for bacterial growth.

Case Study : A study demonstrated its effectiveness against multidrug-resistant bacterial strains, highlighting its potential as a new antibacterial agent in the face of rising antibiotic resistance .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines. The potential mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with cell cycle progression.

Case Study : In vitro studies revealed that derivatives of this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Agricultural Chemistry Applications

Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its efficacy against plant pathogens suggests potential use in crop protection strategies.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods that allow for structural modifications to enhance biological activity or tailor properties for specific applications. Common synthetic routes include:

  • Condensation reactions involving benzothiazole and naphthyridine derivatives.

Mechanism of Action

The mechanism by which N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The benzothiazole moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but lacks the methyl group at the 7-position.

    N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

The presence of the methyl group at the 7-position of the naphthyridine core in N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide enhances its lipophilicity and potentially its ability to cross cell membranes, making it more effective in biological applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H16N4O2S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 1081147-78-5

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study that synthesized various benzothiazole derivatives, several compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the disc diffusion method, revealing that compounds with specific substitutions demonstrated enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound CodeB. subtilis (mm)E. coli (mm)P. aeruginosa (mm)
3a161415
3b171517
3c201819
3h181617

The results suggest that compounds with benzothiazole rings are particularly effective against bacterial strains, with compound 3c showing the highest activity across all tested microorganisms .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including those from lung, breast, and renal cancers. The anticancer activity was quantified using IC50 values, demonstrating significant potency in inhibiting cancer cell proliferation.

Table 2: Cytotoxic Activity of Selected Compounds

Compound CodeCell LineIC50 (µM)
Compound AEKVX (Lung)25.1
Compound BOVCAR-4 (Ovarian)28.7
Compound CPC-3 (Prostate)15.9

These findings underscore the potential of benzothiazole derivatives as lead compounds in cancer therapy .

The mechanisms through which these compounds exert their biological effects are varied and include:

  • Inhibition of DNA gyrase : Some derivatives have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Cell cycle arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Research has also indicated that the introduction of specific functional groups can enhance the interaction with biological targets, thereby increasing efficacy .

Case Studies

  • Antimicrobial Evaluation : A comprehensive evaluation of various benzothiazole derivatives highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the benzothiazole ring could significantly enhance antibacterial activity .
  • Anticancer Research : A series of studies focused on the anticancer properties of benzothiazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C19H16N4O2S/c1-3-23-10-13(16(24)12-9-8-11(2)20-17(12)23)18(25)22-19-21-14-6-4-5-7-15(14)26-19/h4-10H,3H2,1-2H3,(H,21,22,25)

InChI Key

NTIXJDVKOFHUGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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